N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonamide
Description
N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, an indene moiety, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-17(10-11-18-9-3-8-16-18)21(19,20)15-7-6-13-4-2-5-14(13)12-15/h3,6-9,12H,2,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQKVMASSVVTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CC=N1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Intermediate: The initial step often involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Pyrazole to the Indene Moiety: The pyrazole intermediate is then reacted with an indene derivative. This step may involve nucleophilic substitution or addition reactions, depending on the functional groups present on the indene.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the indene-pyrazole intermediate, typically using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole ring or the indene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to bind to enzymes and receptors, potentially inhibiting their activity. The pyrazole ring may also interact with biological molecules, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in substitution reactions.
Uniqueness
N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its combination of a pyrazole ring, an indene moiety, and a sulfonamide group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
